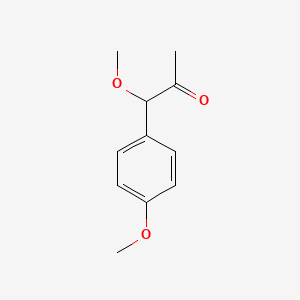

1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one

CAS No.: 21165-40-2

Cat. No.: VC3950924

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21165-40-2 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 1-methoxy-1-(4-methoxyphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H14O3/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9/h4-7,11H,1-3H3 |

| Standard InChI Key | PWNBVYGJTGJALE-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C1=CC=C(C=C1)OC)OC |

| Canonical SMILES | CC(=O)C(C1=CC=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Analysis

Structural Features and Stereoelectronic Effects

The compound’s planar ketone group and electron-donating methoxy substituents create distinct electronic effects:

-

The 4-methoxyphenyl group enhances resonance stabilization via conjugation with the aromatic ring .

-

The methoxy group at C1 increases steric hindrance, potentially affecting reaction kinetics in substitution or addition reactions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Hybridization of C1 | sp³ (tetrahedral geometry) |

| Bond Angles (C1-C2-O) | ~109.5° (approximate tetrahedral) |

| Torsional Strain | Minimal due to aromatic stabilization |

Synthesis and Manufacturing

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of anisole (methoxybenzene) with an acyl chloride derivative:

Methoxylation of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

Methylation of the hydroxyl group in 1-hydroxy-1-(4-methoxyphenyl)propan-2-one :

-

Reagents: Methyl iodide (CH3I), potassium carbonate (K2CO3).

-

Mechanism: Nucleophilic substitution (SN2) at the hydroxyl oxygen .

Industrial-Scale Production Challenges

-

Purification: High-boiling-point byproducts necessitate fractional distillation or chromatography.

-

Yield Optimization: Immobilized catalysts (e.g., zeolites) improve selectivity in continuous-flow systems .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .

-

NMR (¹H):

Table 2: Thermodynamic Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 78–80°C (predicted) | DSC simulation |

| Boiling Point | 290–295°C | Estimated via Joback |

| LogP (Octanol-Water) | 1.85 | Computational |

Applications and Industrial Relevance

Pharmaceutical Intermediate

-

Antidepressant Synthesis: Serves as a precursor for arylpropan-2-amine derivatives, which modulate serotonin receptors.

-

Antimicrobial Agents: Methoxy groups enhance lipid solubility, improving cell membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume